molecular formula C10H12O3 B2550792 2-Methoxy-3-phenylpropanoic acid CAS No. 78814-96-7

2-Methoxy-3-phenylpropanoic acid

Cat. No.: B2550792
CAS No.: 78814-96-7
M. Wt: 180.203
InChI Key: VOAUBXLCHZVCPI-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenylpropanoic acid is an organic compound with the molecular formula C10H12O3. It is characterized by a methoxy group attached to the second carbon of a three-carbon chain, which is also bonded to a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-phenylpropanoic acid typically involves the reaction of benzenepropanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of continuous flow reactors and optimized catalysts can enhance the scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and phenyl ring play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

    3-Phenylpropanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Methoxybenzoic acid: Contains a methoxy group on the benzene ring, leading to different applications and reactivity.

    2-Methoxy-3-phenylpropanoic acid derivatives: Various derivatives with different substituents can exhibit unique properties and applications.

Uniqueness: this compound is unique due to the presence of both a methoxy group and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-methoxy-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAUBXLCHZVCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78814-96-7
Record name 2-methoxy-3-phenylpropanoic acid
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